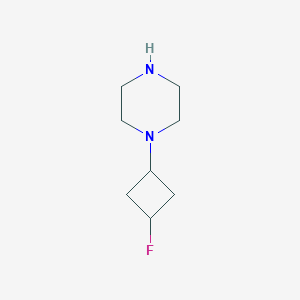

1-(3-Fluorocyclobutyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15FN2 |

|---|---|

Molecular Weight |

158.22 g/mol |

IUPAC Name |

1-(3-fluorocyclobutyl)piperazine |

InChI |

InChI=1S/C8H15FN2/c9-7-5-8(6-7)11-3-1-10-2-4-11/h7-8,10H,1-6H2 |

InChI Key |

MONSPSAJENVBMU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2CC(C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Fluorocyclobutyl Piperazine and Analogues

General Synthetic Strategies for Substituted Piperazines

The piperazine (B1678402) ring is a prevalent scaffold in a vast number of biologically active compounds. nih.gov Consequently, a diverse array of synthetic methods for its construction and functionalization has been developed. mdpi.commdpi.com These strategies can be broadly categorized into the formation of the piperazine ring itself and the subsequent or concurrent introduction of substituents.

N-Alkylation Approaches

A primary and direct method for the synthesis of N-substituted piperazines is the N-alkylation of the parent piperazine ring. This approach is particularly useful for introducing a wide variety of substituents onto the nitrogen atoms. nih.gov

One common strategy involves the reaction of piperazine with an appropriate alkylating agent, such as an alkyl halide. researchgate.net To achieve mono-alkylation and avoid the formation of undesired di-alkylated products, it is often necessary to employ a protecting group on one of the piperazine nitrogens. The use of a tert-butyloxycarbonyl (Boc) protecting group is a well-established technique. The mono-Boc-piperazine can be alkylated on the unprotected nitrogen, followed by the removal of the Boc group under acidic conditions to yield the desired mono-substituted piperazine. researchgate.net

Reductive amination represents another powerful tool for N-alkylation. masterorganicchemistry.com This method involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of 1-(3-fluorocyclobutyl)piperazine, this would entail the reaction of 3-fluorocyclobutanone with piperazine, followed by reduction with a suitable reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. masterorganicchemistry.com

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers an alternative for the formation of N-arylpiperazines and can be adapted for N-alkylpiperazines under specific conditions. nih.govyoutube.com This method is particularly valuable for creating C-N bonds under relatively mild conditions. nih.gov

| N-Alkylation Method | Description | Key Reagents | Advantages | Disadvantages |

| Direct Alkylation | Reaction of piperazine with an alkyl halide. researchgate.net | Alkyl halides (e.g., R-Br, R-I), Base (e.g., K2CO3) | Simple, direct. | Risk of di-alkylation, may require protecting groups. researchgate.net |

| Reductive Amination | Reaction of a ketone/aldehyde with piperazine followed by in-situ reduction. masterorganicchemistry.com | Ketone/aldehyde, Piperazine, Reducing agent (e.g., NaBH(OAc)3) | High selectivity for mono-alkylation, versatile. masterorganicchemistry.com | Requires a suitable carbonyl precursor. |

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of an amine with a halide. nih.gov | Palladium catalyst, Ligand, Base | Mild reaction conditions, good functional group tolerance. nih.govyoutube.com | Catalyst cost and sensitivity can be a factor. |

Cyclization Reactions in Piperazine Ring Formation

The construction of the piperazine ring itself can be achieved through various cyclization strategies, often starting from acyclic precursors. These methods are particularly useful for creating highly substituted or complex piperazine derivatives. organic-chemistry.orgresearchgate.net

A common approach involves the double N-alkylation of a 1,2-diamine with a dielectrophile. For instance, reacting ethylenediamine (B42938) with a bis(2-haloethyl)amine derivative can lead to the formation of the piperazine ring. nih.gov

Another strategy involves the cyclization of linear diamine precursors. mdpi.com For example, a palladium-catalyzed cyclization of propargyl carbonates with diamine components can yield highly substituted piperazines with good stereochemical control. acs.org Other methods include the reduction of diketopiperazines or piperazinones, which are themselves formed from amino acid derivatives or other suitable starting materials. researchgate.net The synthesis of piperazines can also be achieved through the reduction of pyrazines or via ring-expansion reactions. mdpi.com

| Cyclization Strategy | Description | Starting Materials | Key Features |

| From 1,2-Diamines | Reaction of a 1,2-diamine with a dielectrophile. nih.gov | Ethylenediamine derivatives, bis-electrophiles | Direct construction of the ring. |

| From Acyclic Precursors | Cyclization of linear diamine precursors. mdpi.com | Propargyl carbonates, diamines | Access to highly substituted piperazines. acs.org |

| Reduction of Heterocycles | Reduction of diketopiperazines, piperazinones, or pyrazines. mdpi.comresearchgate.net | Amino acid derivatives, pyrazines | Versatile, allows for introduction of chirality. |

Stereoselective Synthesis of Fluorocyclobutyl Moiety

The introduction of fluorine into organic molecules can significantly modulate their physicochemical and biological properties. acs.org The synthesis of the fluorocyclobutyl moiety, particularly with control over its stereochemistry, is a critical aspect of preparing this compound.

Methods for Introduction of Fluorine into Alicyclic Systems

Several methods exist for the introduction of fluorine into cyclic systems like cyclobutane (B1203170). The choice of method often depends on the desired stereochemistry and the nature of the starting material.

One common approach is nucleophilic fluorination, where a fluoride (B91410) source, such as potassium fluoride or a tetraalkylammonium fluoride salt, displaces a leaving group (e.g., tosylate, mesylate, or halide) on the cyclobutane ring. This reaction typically proceeds with inversion of stereochemistry (SN2 mechanism).

Electrophilic fluorinating reagents, such as Selectfluor®, can also be employed to introduce fluorine onto a cyclobutane ring, often starting from an enolate or an enol ether derivative of a cyclobutanone. bohrium.com This method can offer different regioselectivity compared to nucleophilic fluorination.

Deoxyfluorination of a hydroxyl group on the cyclobutane ring using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) is another effective strategy. These reagents can convert a hydroxyl group into a fluorine atom, often with retention or inversion of configuration depending on the reaction conditions and the substrate.

| Fluorination Method | Description | Typical Reagents | Key Characteristics |

| Nucleophilic Fluorination | Displacement of a leaving group by a fluoride ion. | KF, CsF, TBAF | Generally proceeds with inversion of stereochemistry (SN2). |

| Electrophilic Fluorination | Reaction of an electron-rich center with an electrophilic fluorine source. bohrium.com | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Useful for functionalizing enolates or silyl (B83357) enol ethers. |

| Deoxyfluorination | Conversion of a hydroxyl group to a fluorine atom. | DAST, Deoxo-Fluor® | Can proceed with either retention or inversion of configuration. |

Control of Stereochemistry in Cyclobutane Ring Synthesis

The synthesis of cyclobutane rings with defined stereochemistry is a challenging but important area of organic synthesis. nih.gov Several strategies have been developed to control the relative and absolute stereochemistry of substituents on the four-membered ring.

Photochemical [2+2] cycloadditions of alkenes are a classic method for constructing cyclobutane rings. The stereochemistry of the resulting cyclobutane is often dictated by the stereochemistry of the starting alkenes and the reaction conditions.

Ring-closing metathesis (RCM) of appropriate diene precursors using ruthenium-based catalysts has also emerged as a powerful tool for cyclobutane synthesis. The stereochemistry can be influenced by the geometry of the double bonds in the starting diene.

More recently, transition metal-catalyzed asymmetric hydroboration of cyclobutenes has been shown to be an effective method for producing chiral fluorinated cyclobutane derivatives. bohrium.com For instance, rhodium-catalyzed hydroboration can provide access to enantioenriched fluorinated cyclobutanes with high selectivity. bohrium.com

Coupling Strategies for Piperazine and Fluorocyclobutyl Fragments

The final step in the synthesis of this compound involves the coupling of the piperazine ring with the fluorocyclobutyl moiety. The choice of coupling strategy depends on the functional groups present on each fragment.

As mentioned in section 2.1.1, reductive amination of 3-fluorocyclobutanone with piperazine is a highly effective and direct method. This one-pot procedure forms the desired C-N bond with high efficiency.

Alternatively, nucleophilic substitution can be employed. This would involve reacting a suitable derivative of 3-fluorocyclobutanol, such as 3-fluorocyclobutyl bromide or 3-fluorocyclobutyl tosylate, with piperazine. The reaction typically proceeds via an SN2 mechanism, where the nitrogen atom of the piperazine acts as the nucleophile, displacing the leaving group on the cyclobutane ring. To favor mono-alkylation, it is often advantageous to use an excess of piperazine or to employ a mono-protected piperazine derivative.

The Buchwald-Hartwig amination could also be a viable, albeit less common, strategy for this specific coupling. This would necessitate the use of a fluorocyclobutyl halide or triflate and a palladium catalyst with an appropriate ligand to facilitate the C-N bond formation with piperazine.

| Coupling Strategy | Description | Reactants | Advantages |

| Reductive Amination | One-pot reaction of a ketone with an amine followed by reduction. | 3-Fluorocyclobutanone, Piperazine, Reducing Agent | High efficiency, direct, one-pot procedure. |

| Nucleophilic Substitution | Displacement of a leaving group on the cyclobutane by the piperazine nitrogen. | 3-Fluorocyclobutyl halide/tosylate, Piperazine | Straightforward, utilizes readily available starting materials. |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an amine and a halide. | 3-Fluorocyclobutyl halide/triflate, Piperazine, Palladium Catalyst, Ligand | Mild conditions, good functional group tolerance. |

Amine-Alkyl Halide Coupling

A primary and straightforward method for the synthesis of N-alkylated piperazines is the direct coupling of a piperazine derivative with an appropriate alkyl halide. In the context of this compound, this involves the reaction of a suitable piperazine, which may be protected, with a 3-fluorocyclobutyl halide.

The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the secondary amine of the piperazine ring attacks the electrophilic carbon of the cyclobutyl halide, displacing the halide leaving group. To prevent undesired dialkylation of the piperazine, it is common practice to use a piperazine with one nitrogen atom protected with a group such as tert-butoxycarbonyl (Boc). This protecting group can be readily removed under acidic conditions after the coupling reaction. google.com

The choice of base and solvent is crucial for the success of this reaction. Inorganic bases like potassium carbonate or sodium carbonate are often employed to neutralize the hydrohalic acid formed during the reaction. Acetonitrile (B52724) is a common solvent for this transformation, facilitating the dissolution of the reactants and promoting the reaction. google.com

Table 1: Representative Conditions for Amine-Alkyl Halide Coupling

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| 1-Boc-piperazine | 1-Bromo-3-fluorocyclobutane | K₂CO₃ | Acetonitrile | Reflux | 4-Boc-1-(3-fluorocyclobutyl)piperazine |

This table presents plausible reaction conditions based on analogous syntheses.

Mitsunobu Reaction and Variants

The Mitsunobu reaction offers an alternative route for the formation of the C-N bond, particularly when starting from an alcohol. organic-chemistry.org This reaction allows for the conversion of a primary or secondary alcohol into a variety of functional groups, including amines, through a stereospecific inversion of configuration. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of 3-fluorocyclobutanol with piperazine.

The classical Mitsunobu reaction utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). commonorganicchemistry.com The alcohol is activated by the phosphine to form a good leaving group, which is then displaced by the nucleophilic amine. organic-chemistry.org A significant advantage of the Mitsunobu reaction is its ability to proceed under mild conditions. acs.org

However, the use of less acidic amines like piperazine can be challenging in the classical Mitsunobu reaction. organic-chemistry.org To address this, variants of the reaction have been developed. For instance, the use of more nucleophilic phosphines, such as N-heterocyclic phosphines, has been shown to expand the scope of the reaction to include basic amines. acs.orgacs.org Another strategy involves the use of piperazine derivatives with enhanced acidity, such as those bearing an electron-withdrawing group.

Table 2: Mitsunobu Reaction for N-Alkylation of Piperazine

| Alcohol | Amine | Reagents | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| 3-Fluorocyclobutanol | 1-Boc-piperazine | PPh₃, DIAD | THF | Room Temp. | 4-Boc-1-(3-fluorocyclobutyl)piperazine |

This table outlines potential Mitsunobu reaction conditions based on established protocols.

Radiosynthesis for Positron Emission Tomography (PET) Tracer Development

The development of fluorinated PET tracers has become a significant area of research in molecular imaging. The incorporation of the fluorine-18 (B77423) (¹⁸F) radioisotope allows for the non-invasive visualization and quantification of biological processes in vivo. The synthesis of an ¹⁸F-labeled version of this compound would enable its evaluation as a potential PET tracer.

Fluorine-18 Labeling Techniques (e.g., nucleophilic radiofluorination)

Nucleophilic radiofluorination is the most common method for introducing ¹⁸F into a molecule. This technique relies on the displacement of a suitable leaving group by [¹⁸F]fluoride. The efficiency of the radiofluorination is highly dependent on the nature of the leaving group, the solvent, and the phase-transfer catalyst used.

For the radiosynthesis of [¹⁸F]this compound, a precursor molecule bearing a good leaving group on the cyclobutyl ring would be required. Common leaving groups for aliphatic nucleophilic substitution include sulfonates (e.g., tosylate, mesylate, nosylate) and halides. The [¹⁸F]fluoride ion, typically produced in a cyclotron, is activated by a phase-transfer catalyst such as a potassium-kryptofix [K/K2.2.2] complex or tetrabutylammonium (B224687) salts. The reaction is generally performed in a polar aprotic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the substitution. nih.gov

The challenge in the radiofluorination of secondary systems like a cyclobutane ring is the potential for competing elimination reactions. nih.gov Therefore, careful optimization of reaction conditions is necessary to maximize the yield of the desired ¹⁸F-labeled product.

Precursor Design and Optimization for Efficient Radiosynthesis

The design of the precursor molecule is critical for a successful and efficient radiosynthesis. For the preparation of [¹⁸F]this compound, an ideal precursor would be a derivative of piperazine attached to a cyclobutane ring bearing a leaving group at the 3-position.

An example of a suitable precursor would be 1-(3-tosyloxycyclobutyl)piperazine, where the tosyloxy group serves as an excellent leaving group for nucleophilic displacement by [¹⁸F]fluoride. To simplify the radiosynthesis and subsequent purification, the piperazine nitrogen not attached to the cyclobutyl ring is often protected with a Boc group. This protecting group can be removed in the final step of the synthesis, often in the same pot, by acidic hydrolysis.

Table 3: Precursor Strategy for the Radiosynthesis of [¹⁸F]this compound

| Precursor | Leaving Group | Radiosynthon | Key Reaction Step | Deprotection | Final Product |

|---|---|---|---|---|---|

| 1-Boc-4-(3-tosyloxycyclobutyl)piperazine | Tosylate | [¹⁸F]F⁻/K₂CO₃/K₂₂₂ | Nucleophilic Substitution | HCl (aq) | [¹⁸F]this compound |

This table illustrates plausible precursor designs and radiosynthetic steps based on established methodologies for ¹⁸F-labeling.

The optimization of the precursor includes ensuring its stability under the reaction conditions and its ability to undergo efficient radiofluorination with high regioselectivity and stereoselectivity, if applicable. The ease of purification of the final radiolabeled product from the precursor and other reaction impurities is also a key consideration in precursor design.

Structure Activity Relationship Sar Studies of 1 3 Fluorocyclobutyl Piperazine

Influence of Fluorine Substitution on Biological Interactions

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties, including metabolic stability, pKa, and binding affinity. cambridgemedchemconsulting.comresearchgate.net In the context of 1-(3-Fluorocyclobutyl)piperazine, the fluorine atom on the cyclobutyl ring significantly impacts its biological interactions.

Electronic and Steric Contributions of the Fluorine Atom

The fluorine atom's high electronegativity creates a dipole moment and can influence the electrostatic potential of the molecule, potentially leading to favorable interactions with polar residues in a binding site. nih.gov This electronic perturbation can also affect the pKa of the nearby piperazine (B1678402) nitrogens, which can have a profound impact on the molecule's ionization state at physiological pH and its ability to form ionic bonds or hydrogen bonds. cambridgemedchemconsulting.com Generally, the introduction of a fluorine atom tends to decrease the basicity of nearby amines. researchgate.net While fluorine is relatively small, its steric bulk, although minimal, can still influence the conformational preferences of the cyclobutyl ring and its orientation when bound to a target. cambridgemedchemconsulting.com

| Property | Influence of Fluorine | Reference |

| Basicity (pKa) | Generally decreases the basicity of the piperazine nitrogens. | cambridgemedchemconsulting.comresearchgate.net |

| Binding Interactions | Can participate in hydrogen bonding and other polar interactions. | nih.govnih.gov |

| Conformation | Can influence the puckering of the cyclobutyl ring. | nih.gov |

Conformational Analysis and Role of the Cyclobutyl Ring

The cyclobutyl ring serves as a rigid and defined scaffold, which can be advantageous in drug design for positioning key pharmacophoric elements. nih.gov

Rigidity and Flexibility of the Cyclobutane (B1203170) System

The cyclobutane ring is not planar and exists in a puckered conformation. This inherent rigidity helps to lock the substituent in a more defined spatial orientation compared to a more flexible acyclic linker. nih.gov This conformational restriction can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. While considered rigid, the cyclobutane ring does possess a degree of flexibility, allowing it to adopt different puckered conformations to optimize its fit within a binding pocket. nih.gov

Impact on Pharmacophore Alignment

The cyclobutyl ring acts as a scaffold to present the piperazine moiety and any substituents on the second piperazine nitrogen in a specific three-dimensional arrangement. nih.govnih.gov This precise positioning is critical for aligning the pharmacophoric features—such as hydrogen bond donors and acceptors, and hydrophobic groups—with their complementary counterparts on the biological target. The puckered nature of the cyclobutyl ring can direct substituents into favorable positions within a binding pocket that might not be accessible with other linkers. nih.gov

Substituent Effects on Piperazine Nitrogen Atoms

The nature of the substituent on the second nitrogen of the piperazine ring is a key determinant of the biological activity of this compound derivatives. nih.govnih.gov The piperazine moiety itself is often used to improve the pharmacokinetic properties of a drug candidate. nih.gov

| Compound | N4-Substituent | Observed Effect on Activity | Reference |

| Derivative A | Methyl | Generally well-tolerated and can maintain or slightly improve activity. | researchgate.net |

| Derivative B | Benzyl | Often used to explore interactions with aromatic binding pockets. | nih.gov |

| Derivative C | 2-Hydroxyethyl | Can introduce a hydrogen bonding opportunity and improve solubility. | acs.org |

| Derivative D | Aryl groups | Can significantly modulate receptor affinity and selectivity. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating molecular descriptors that quantify various aspects of a molecule's structure.

To build a QSAR model for analogs of this compound, a variety of molecular descriptors would be calculated. These can be broadly categorized as:

Topological Descriptors: These describe the connectivity of atoms in a molecule.

Geometrical Descriptors: These relate to the 3D shape of the molecule.

Electronic Descriptors: These quantify the electronic properties, such as dipole moment and orbital energies.

Hydrophobic Descriptors: These measure the lipophilicity of the molecule.

The following table presents examples of molecular descriptors that could be relevant for QSAR studies of this compound and its analogs.

| Descriptor Type | Descriptor Name | Description |

| Topological | Wiener Index | A measure of the molecule's branching. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Electronic | Dipole Moment | A measure of the polarity of the molecule. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

Once a set of descriptors is calculated for a series of compounds with known biological activities, a mathematical model can be developed using statistical methods like multiple linear regression (MLR) or machine learning algorithms. mdpi.com A hypothetical QSAR equation for a series of analogs might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * Molecular_Weight + 1.2 * Dipole_Moment + constant

This equation would suggest that higher lipophilicity (LogP) and a larger dipole moment are beneficial for activity, while increased molecular weight is detrimental. Such a model can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby guiding the design of more potent molecules. For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity would enhance or diminish activity. nih.gov

Molecular Pharmacology and Receptor Interaction Profiles Preclinical

Receptor Binding Affinities and Selectivity for Neurotransmitter Systems

Preclinical studies have sought to characterize the interaction of 1-(3-Fluorocyclobutyl)piperazine with a range of central nervous system targets. The following subsections detail the available receptor binding affinity data.

Dopamine (B1211576) Receptors and Transporters (e.g., D2, D3, DAT)

Specific binding affinity data for this compound at dopamine D2 and D3 receptors, as well as the dopamine transporter (DAT), is not available in the reviewed scientific literature. The piperazine (B1678402) scaffold is a common feature in many dopamine receptor ligands, and substitutions on this ring system are known to significantly influence affinity and selectivity for different dopamine receptor subtypes and the transporter. mdpi.comnih.gov

Serotonin (B10506) Receptors and Transporters (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2C, SERT)

The interaction of this compound with various serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT) has been a subject of investigation. The piperazine moiety is a well-established pharmacophore for 5-HT receptor ligands. nih.gov For instance, certain substituted piperazines have been shown to act as potent 5-HT releasing agents, an effect that is sensitive to 5-HT uptake blockers. nih.gov However, specific quantitative binding affinities for this compound at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2C receptors, and SERT are not detailed in the currently available preclinical data.

Norepinephrine (B1679862) Transporter (NET)

The affinity of this compound for the norepinephrine transporter (NET) has not been specifically reported in preclinical studies. The norepinephrine transporter is a key target for many therapeutic agents, and its interaction with novel compounds is of significant interest. nih.govmdpi.com

Sigma Receptors (e.g., sigma-1)

While many piperazine-containing molecules demonstrate high affinity for sigma receptors, specific binding data for this compound at the sigma-1 receptor is not presently available in the scientific literature. nih.govnih.govnih.gov The sigma-1 receptor is an intracellular chaperone protein implicated in a variety of cellular functions.

Histamine (B1213489) Receptors (e.g., H3)

The histamine H3 receptor is a G-protein coupled receptor that modulates the release of histamine and other neurotransmitters. mdpi.com While some piperazine derivatives have been explored as H3 receptor antagonists, the specific binding affinity of this compound for the H3 receptor has not been documented in available preclinical research. nih.gov

Other G Protein-Coupled Receptors and Enzymes

There is currently no available preclinical data on the binding affinity or functional activity of this compound at other G protein-coupled receptors (GPCRs) or enzymes.

Ligand-Receptor Docking and Molecular Dynamics Simulations

No studies detailing ligand-receptor docking or molecular dynamics simulations for this compound were found. This type of research is crucial for understanding how a compound might interact with a protein at the atomic level.

In Vitro Functional Assays for Agonism and Antagonism

There is no published data from in vitro functional assays to characterize this compound as an agonist or antagonist at any specific receptor.

Enzyme Inhibition Profiles (Preclinical)

No preclinical data on the enzyme inhibition profile of this compound is available in the public domain. A patent for different fluorocyclobutyl-containing compounds describes methods for assessing enzyme inhibition, but no data exists for this compound itself.

A related derivative, [F-18]-1-(3-fluorocyclobutyl)-1-methyl-4-phenylpiperazinium iodide, was mentioned in a patent as a potential PET imaging agent, highlighting a possible application in diagnostics rather than therapeutics. However, the patent does not provide any of the pharmacological data required for this article.

Urease Inhibition Studies

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the development of inhibitors to treat infections caused by urease-producing bacteria. A comprehensive search of scientific literature and databases reveals no specific studies that have evaluated the urease inhibition potential of this compound. Consequently, no data on its half-maximal inhibitory concentration (IC₅₀) or detailed mechanism of interaction with the urease enzyme is currently available.

Cytochrome P450 Enzyme Interaction Studies

Cytochrome P450 (CYP) enzymes are a critical family of enzymes involved in the metabolism of a vast array of xenobiotics, including many therapeutic drugs. Understanding the interaction of new chemical entities with CYP enzymes is crucial for predicting potential drug-drug interactions. At present, there are no published preclinical studies specifically investigating the inhibitory or inductive effects of this compound on any of the major cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2). As a result, data regarding its potential to alter the metabolism of co-administered drugs is not available.

Preclinical Metabolic Pathways and Pharmacokinetics

In Vitro Metabolic Stability and Metabolite Identification

No published studies were found that specifically detail the in vitro metabolic profile of 1-(3-Fluorocyclobutyl)piperazine.

Hepatic Microsomal Stability

There is no available data on the metabolic stability of this compound in human or animal liver microsomes. Such studies would be essential to determine the intrinsic clearance of the compound and to predict its hepatic extraction ratio in vivo.

| Species | Liver Microsome Stability |

| Human | Data not available |

| Rat | Data not available |

| Mouse | Data not available |

| Dog | Data not available |

| Monkey | Data not available |

Identification of Primary and Secondary Metabolites

Specific primary and secondary metabolites of this compound have not been identified in the scientific literature. Hypothetically, based on the metabolism of other piperazine-containing compounds, potential metabolic pathways could include:

Oxidative N-dealkylation: Cleavage of the cyclobutyl group from the piperazine (B1678402) ring.

Ring hydroxylation: Addition of a hydroxyl group to the cyclobutyl or piperazine ring.

Oxidative defluorination: Removal of the fluorine atom, which is generally a less common metabolic pathway.

Ring contraction: A potential rearrangement of the cyclobutyl ring.

However, without experimental data, these remain speculative pathways.

Role of Cytochrome P450 Isoenzymes

The specific cytochrome P450 (CYP) isoenzymes responsible for the metabolism of this compound have not been determined. While CYP3A4 is a major enzyme involved in the metabolism of many piperazine derivatives, its specific role in the biotransformation of this compound is unknown.

| CYP Isoenzyme | Role in Metabolism |

| CYP3A4 | Data not available |

| CYP2D6 | Data not available |

| CYP2C9 | Data not available |

| CYP2C19 | Data not available |

| CYP1A2 | Data not available |

In Vivo Pharmacokinetic Characterization in Animal Models

There are no published in vivo studies describing the pharmacokinetic properties of this compound in any animal models.

Absorption, Distribution, and Elimination (ADME) Characteristics

Detailed information regarding the absorption, distribution, and elimination of this compound following administration in preclinical species is not available. Key pharmacokinetic parameters such as bioavailability, volume of distribution, clearance, and half-life have not been reported.

| Animal Model | Bioavailability (%) | Volume of Distribution (L/kg) | Clearance (mL/min/kg) | Half-life (h) |

| Rat | Data not available | Data not available | Data not available | Data not available |

| Mouse | Data not available | Data not available | Data not available | Data not available |

| Dog | Data not available | Data not available | Data not available | Data not available |

| Monkey | Data not available | Data not available | Data not available | Data not available |

Bioanalytical Method Development for Quantification

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and highly sensitive method for the quantification of small molecules in biological matrices, no specific LC-MS/MS method for the determination of this compound in plasma, blood, or tissue has been published. The development and validation of such a method would be a prerequisite for conducting pharmacokinetic studies.

Tissue Distribution and Blood-Brain Barrier Permeation Studies

Comprehensive studies detailing the specific tissue distribution of this compound are not currently published. Generally, the distribution of compounds containing a piperazine ring is governed by their physicochemical properties, such as lipophilicity and the degree of ionization at physiological pH. The piperazine moiety typically imparts a degree of hydrophilicity, which may limit passive diffusion across biological membranes. The ultimate distribution pattern, however, is determined by the molecule as a whole.

A critical factor for compounds intended to act on the central nervous system is their ability to cross the blood-brain barrier (BBB). The permeability of piperazine derivatives across the BBB varies. The inclusion of a fluorocyclobutyl group in this compound is anticipated to enhance its lipophilicity when compared to an unsubstituted piperazine, a modification that generally facilitates BBB penetration. In other chemical contexts, the fluorination of a cyclobutyl ring has been demonstrated to improve metabolic stability, which can in turn influence the compound's distribution profile. Nevertheless, without direct experimental evidence, the capacity of this compound to permeate the BBB remains speculative.

Elucidation of Preclinical Metabolic Pathways and Enzyme Kinetics

The metabolic processing of this compound is expected to follow several key biotransformation routes that are characteristic of piperazine derivatives.

Reaction phenotyping is employed to identify the specific enzymes responsible for the metabolism of a new chemical entity. For many compounds featuring a piperazine ring, the principal metabolic pathway involves oxidation by the cytochrome P450 (CYP) superfamily of enzymes. The piperazine structure is known to be susceptible to N-dealkylation, N-oxidation, and cleavage of the ring. The attached cyclobutyl group may also undergo hydroxylation.

As specific data for this compound is not available, a hypothetical summary of its metabolic pathways is presented below.

Table 1: Hypothetical Reaction Phenotyping for this compound

| Metabolic Pathway | Primary Contributing Enzyme(s) | Potential Metabolites |

|---|---|---|

| N-Dealkylation of Piperazine Ring | CYP3A4, CYP2D6 | Piperazine, Fluorocyclobutyl-containing fragments |

| Hydroxylation of Cyclobutyl Ring | CYP3A4, other CYPs | Hydroxylated derivatives |

A critical component of preclinical evaluation is determining a compound's potential to cause drug-drug interactions through the induction or inhibition of metabolic enzymes. Piperazine derivatives have demonstrated a variety of effects on CYP enzymes.

Enzyme Inhibition: Certain piperazine-containing molecules have been identified as inhibitors of CYP enzymes, most notably CYP2D6 and CYP3A4. This inhibition can be reversible, non-competitive, or mechanism-based. Definitive characterization of the inhibitory potential of this compound would necessitate specific in vitro studies utilizing human liver microsomes or recombinant CYP enzymes.

Enzyme Induction: Conversely, some chemical compounds can increase the expression of CYP enzymes, which can accelerate the metabolism of other drugs administered concurrently. The primary pathway for CYP3A4 induction involves the activation of the pregnane (B1235032) X receptor (PXR). To determine if this compound acts as an enzyme inducer, it would need to be tested in cultured human hepatocytes.

In the absence of specific experimental data, the following table provides a generalized overview of the potential for piperazine derivatives to interact with key metabolic enzymes.

Table 2: General In Vitro Enzyme Interaction Profile for Piperazine Derivatives

| Enzyme | Potential for Inhibition | Potential for Induction |

|---|---|---|

| CYP1A2 | Variable | Less Common |

| CYP2C9 | Variable | Possible |

| CYP2C19 | Variable | Possible |

| CYP2D6 | Common | Less Common |

Compound List

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which dictate the molecule's reactivity and stability. For 1-(3-Fluorocyclobutyl)piperazine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), would be used to optimize the molecular geometry and compute its electronic characteristics. dergipark.org.trresearchgate.net

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is instrumental in explaining the chemical reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. dergipark.org.trresearchgate.net

Table 1: Hypothetical Molecular Orbital Properties of this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Indicates electron-donating capability (nucleophilicity). |

| ELUMO | -0.5 eV | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap | 6.0 eV | A larger gap implies higher kinetic stability and lower chemical reactivity. |

| Electronegativity (χ) | 3.5 eV | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 3.0 eV | A measure of resistance to change in electron distribution. |

Note: The values in this table are illustrative and represent typical ranges for similar small organic molecules. Actual values would be determined via specific DFT calculations.

Conformational Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. This compound possesses significant conformational flexibility. A potential energy surface (PES) scan can be performed to map its conformational energy landscape. dergipark.org.tr This involves systematically rotating the key dihedral angles—specifically the bond connecting the cyclobutyl and piperazine (B1678402) rings—and calculating the energy of each resulting conformer. This process identifies the lowest-energy (most stable) conformations, as well as the energy barriers between different conformers. The analysis would consider the chair, boat, and twist-boat conformations of the piperazine ring and the puckered conformation of the cyclobutyl ring, revealing the molecule's preferred shapes in a biological environment.

Molecular Mechanics and Dynamics Simulations

While quantum calculations provide a static, time-independent view, molecular mechanics (MM) and molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov These methods are crucial for understanding how a molecule like this compound behaves in a physiological context, such as in solution or when interacting with a protein.

Protein-Ligand Interaction Dynamics

To explore the potential of this compound as a ligand for a specific protein target, molecular docking followed by MD simulations is a standard approach. researchgate.netnih.gov

Molecular Docking: The first step involves docking the most stable conformer of the ligand into the binding site of a target protein. Docking algorithms predict the preferred binding orientation and pose of the ligand, providing a binding affinity score. nih.gov

Molecular Dynamics: The resulting protein-ligand complex is then subjected to an MD simulation. nih.gov This simulation assesses the stability of the predicted binding pose over time. Key analyses include calculating the root-mean-square deviation (RMSD) to check for conformational stability and the root-mean-square fluctuation (RMSF) to identify flexible regions. Furthermore, the simulation can pinpoint specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex, providing a dynamic view of the binding event. nih.gov

In Silico Prediction of Pharmacokinetic Properties

Early prediction of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital in drug discovery to filter out candidates with poor pharmacokinetic profiles. nih.gov Various computational models and tools can predict these properties based on the molecule's structure. For this compound, several key drug-like properties have been computed and are available in public databases like PubChem.

These descriptors are used to evaluate compliance with guidelines like Lipinski's Rule of Five, which predicts the potential for oral bioavailability. A molecule is likely to be orally bioavailable if it has:

A molecular weight (MW) ≤ 500 g/mol

A calculated octanol-water partition coefficient (XLogP3) ≤ 5

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

Based on the computed data, this compound meets all of Lipinski's criteria, suggesting a favorable profile for oral absorption. The Polar Surface Area (PSA) is another important predictor of drug transport, with values under 140 Ų generally associated with good cell permeability.

Table 2: Computed Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Significance (ADME Context) | Source |

|---|---|---|---|

| Molecular Formula | C₈H₁₅FN₂ | Defines the elemental composition. | |

| Molecular Weight | 158.22 g/mol | Well within Lipinski's rule (≤500); favorable for absorption. | |

| XLogP3-AA | 0.6 | A measure of lipophilicity; within Lipinski's rule (≤5), suggesting a balance between solubility and permeability. | |

| Hydrogen Bond Donor Count | 1 | Within Lipinski's rule (≤5); favorable for membrane permeability. | |

| Hydrogen Bond Acceptor Count | 2 | Within Lipinski's rule (≤10); favorable for membrane permeability. | |

| Rotatable Bond Count | 1 | Low number suggests conformational rigidity, which can be favorable for binding affinity. |

| Polar Surface Area (PSA) | 15.3 Ų | Low value suggests good cell membrane permeability and potential for blood-brain barrier penetration. | |

Prediction of Gastrointestinal Permeability

The oral bioavailability of a drug candidate is critically dependent on its ability to permeate the intestinal epithelium. In silico models, often in conjunction with in vitro assays like the Caco-2 cell permeability assay, are routinely used to predict this property. nih.govnih.gov For this compound, several molecular descriptors can be calculated to estimate its gastrointestinal permeability.

A key parameter in this prediction is the octanol-water partition coefficient (logP), which indicates the lipophilicity of a compound. A balanced lipophilicity is crucial for membrane permeation. Other important descriptors include the topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors, which are all part of Lipinski's rule of five for predicting drug-likeness.

Computational tools can generate these descriptors for this compound, providing an initial assessment of its potential for good oral absorption. These predicted values can then be used in quantitative structure-property relationship (QSPR) models that have been trained on large datasets of compounds with experimentally determined Caco-2 permeability. nih.govsciforum.net Such models can provide a numerical prediction of the apparent permeability coefficient (Papp), a key indicator of a compound's ability to cross the intestinal barrier. mdpi.com

Table 1: Predicted Physicochemical Properties of this compound Relevant to Gastrointestinal Permeability

| Descriptor | Predicted Value | Significance for Permeability |

| Molecular Weight | 158.22 g/mol | Within the range for good permeability |

| XLogP3 | 0.6 | Indicates moderate lipophilicity, favorable for membrane permeation |

| Topological Polar Surface Area (TPSA) | 15.3 Ų | Low TPSA suggests good cell membrane permeability |

| Hydrogen Bond Donors | 1 | Favorable for permeability |

| Hydrogen Bond Acceptors | 2 | Favorable for permeability |

Note: The values presented in this table are computationally generated and serve as predictions.

Prediction of Metabolic Soft Spots

Identifying the most likely sites of metabolism on a molecule, often referred to as "metabolic soft spots," is a critical step in lead optimization. This allows medicinal chemists to strategically modify the compound to enhance its metabolic stability and prolong its duration of action. Computational tools can predict these soft spots by modeling the interaction of the compound with key drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. nih.gov

For this compound, several potential sites of metabolism can be considered. The piperazine ring is a common site for N-dealkylation and oxidation. The cyclobutyl ring could also be a site for hydroxylation. The fluorine atom, while generally increasing metabolic stability at its point of attachment, can influence the metabolism of adjacent positions.

Software programs like MetaSite or StarDrop can be used to predict the most probable sites of metabolism for this compound. nih.gov These programs utilize knowledge-based systems and quantum mechanical calculations to assess the reactivity of different parts of the molecule towards CYP-mediated oxidation. A related compound, 1-(3-trifluoromethylphenyl)piperazine, has been shown to be metabolized primarily through aromatic hydroxylation, a reaction catalyzed by CYP2D6, CYP1A2, and CYP3A4. nih.govnih.gov While this compound lacks an aromatic ring, the piperazine moiety remains a likely target for metabolism.

Table 2: Predicted Metabolic Soft Spots of this compound

| Potential Metabolic Reaction | Predicted Site | Rationale |

| N-Dealkylation | Piperazine Nitrogen | Common metabolic pathway for piperazine-containing compounds. |

| Oxidation | Piperazine Carbon atoms | Susceptible to oxidation to form various metabolites. |

| Hydroxylation | Cyclobutyl Ring | Aliphatic hydroxylation is a common metabolic pathway. |

Note: This table represents a qualitative prediction of potential metabolic liabilities based on the structure of the compound.

Virtual Screening and Rational Ligand Design Strategies

The this compound scaffold can serve as a valuable starting point for the design of new ligands targeting a variety of biological targets. Computational methods are instrumental in this process, enabling the rational design and virtual screening of libraries of related compounds.

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to bind to a specific biological target. frontiersin.orggrafiati.com A pharmacophore model can be generated based on the structure of a known active ligand or the active site of a target protein.

The this compound moiety possesses several features that can be incorporated into a pharmacophore model, including a hydrogen bond acceptor (the nitrogen atoms of the piperazine ring) and hydrophobic features (the cyclobutyl ring). This scaffold can be used to design new molecules that fit a known pharmacophore model for a particular target.

Once a lead compound containing the this compound scaffold is identified, pharmacophore modeling can be used to guide its optimization. By understanding the key interactions between the lead compound and its target, medicinal chemists can make informed decisions about which modifications are likely to improve potency and selectivity. nih.gov

De Novo Design Approaches

De novo design is a computational technique that aims to build novel molecules from scratch that are predicted to bind to a specific target. nih.govarxiv.org These methods can utilize the this compound scaffold as a building block or starting point for the generation of new molecular structures.

By defining a binding site on a target protein, de novo design algorithms can explore a vast chemical space to identify novel molecules that are complementary in shape and chemical properties. The this compound scaffold can be used as a constraint in these searches, ensuring that the generated molecules incorporate this potentially favorable fragment. This approach can lead to the discovery of entirely new chemical classes of ligands with improved properties. nih.gov

Advanced Research Applications and Future Directions

Development of Chemical Probes for Biological Research

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The piperazine (B1678402) scaffold, a core feature of 1-(3-fluorocyclobutyl)piperazine, is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds that target various neurotransmitter receptors. ijrrjournal.comresearchgate.net The introduction of a fluorocyclobutyl group can enhance the metabolic stability and binding affinity of these probes.

Derivatives of piperazine are utilized in the development of fluorescent sensors for detecting metal ions like Chromium (Cr³⁺), which has implications for monitoring environmental and biological systems. nih.gov For instance, piperazine-based fluorescent sensors have been developed that exhibit a "turn-on" response to Cr³⁺, allowing for its detection at very low concentrations. nih.gov

Integration with Advanced Imaging Modalities for Preclinical Studies

The fluorinated nature of this compound makes it an attractive scaffold for developing radiolabeled tracers for PET imaging, a powerful non-invasive technique for visualizing and quantifying biological processes in vivo.

The fluorine atom in this compound can be substituted with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) to create PET tracers. These tracers allow for the non-invasive imaging of their molecular targets in the body.

A significant area of application is in the imaging of sigma receptors, which are implicated in various neurological disorders and cancers. nih.govnih.gov For example, ¹⁸F-labeled spirocyclic piperidine (B6355638) derivatives have been synthesized and evaluated as selective radioligands for imaging sigma-1 (σ₁) receptors in the brain. nih.gov These studies have shown that the distribution of the tracer in the brain corresponds to regions with high σ₁ receptor density. nih.gov

Furthermore, piperazine derivatives are being explored for the development of PET probes for other important biological targets, such as the fibroblast activation protein (FAP), which is overexpressed in many tumors. nih.govresearchgate.net The synthesis of ¹⁸F-labeled, piperazine-based FAP inhibitors is an active area of research aimed at improving cancer diagnosis. nih.govresearchgate.net

| Radiotracer Derivative Type | Target | Key Findings |

| ¹⁸F-labeled spirocyclic piperidine | Sigma-1 (σ₁) receptors | High brain uptake, distribution matches σ₁ receptor density. nih.gov |

| ¹¹C-labeled piperazine derivative | Sigma-2 (σ₂) receptors | Good in vitro properties but insufficient specific binding in vivo for tumor imaging. nih.gov |

| ¹⁸F-labeled FAP inhibitor | Fibroblast Activation Protein (FAP) | Low nanomolar inhibitory activity and high selectivity. nih.gov |

| ¹¹C-labeled NK1 receptor ligands | Neurokinin-1 (NK₁) receptors | Brain localization was determined to be primarily due to non-specific binding. nih.gov |

PET imaging with tracers derived from this compound allows for the non-invasive study of pharmacodynamics, which is the effect of a drug on the body. By imaging the target engagement of a therapeutic drug, researchers can understand its mechanism of action and optimize dosing regimens.

In preclinical studies using animal models, PET imaging can demonstrate how a drug interacts with its target receptor in a living organism. For example, blocking studies with ¹¹C-labeled neurokinin-1 (NK₁) receptor ligands showed that their accumulation in the rat brain was due to non-specific binding, indicating they were not suitable for imaging this specific target. nih.gov Conversely, pre-administration of a known sigma receptor antagonist, haloperidol, significantly reduced the brain uptake of an ¹⁸F-labeled spirocyclic piperidine tracer, confirming its specific binding to sigma-1 receptors in vivo. nih.gov These types of studies are crucial for validating new PET tracers and understanding drug-receptor interactions in a physiological context.

Interdisciplinary Research Opportunities in Chemical Neuroscience and Pharmacology

The use of this compound and its derivatives creates a bridge between chemical synthesis, neuroscience, and pharmacology. The development of novel PET tracers based on this scaffold enables neuroscientists and pharmacologists to ask and answer fundamental questions about brain function and disease.

The piperazine nucleus is a common feature in drugs targeting the central nervous system, including antidepressants and antipsychotics. mdpi.com The ability to create PET tracers from these structures allows for the direct investigation of their targets in the living brain. This has significant implications for understanding the pathophysiology of psychiatric and neurodegenerative diseases and for the development of new therapeutics.

For example, piperazine derivatives have been investigated for their activity on various neurotransmitter receptors, including dopamine (B1211576) and serotonin (B10506) receptors, which are key targets in the treatment of neurological and psychiatric disorders. ijrrjournal.comnih.gov The development of PET tracers for these receptors can aid in diagnosing these conditions and monitoring the efficacy of treatments.

Q & A

What are the standard synthetic routes for preparing 1-(3-fluorocyclobutyl)piperazine derivatives, and how do reaction conditions influence yield?

Basic Research Question

The synthesis of fluorinated piperazine derivatives often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to construct triazole rings. For example, 1-(2-fluorobenzyl)piperazine triazoles were synthesized using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a DCM:H₂O (2:1) solvent system, yielding 93–97% after silica gel chromatography . Key variables affecting yield include:

- Catalyst loading : Optimal CuSO₄·5H₂O at 0.3 equiv. minimizes side reactions.

- Solvent ratio : A 2:1 DCM:H₂O ratio balances reactivity and solubility.

- Purification : Ethyl acetate extraction and silica gel chromatography (ethyl acetate:hexane, 1:8) improve purity.

How can researchers optimize reaction conditions to improve the yield of this compound-based triazole derivatives?

Advanced Research Question

Optimization requires systematic variation of parameters:

- Temperature : Room temperature (RT) avoids thermal degradation, as shown in triazole syntheses .

- Stoichiometry : Azide derivatives (1.2 equiv.) ensure complete alkyne consumption .

- Catalyst alternatives : Sodium ascorbate reduces Cu(II) to active Cu(I), critical for regioselectivity.

- Monitoring : TLC (hexane:ethyl acetate, 1:2) tracks reaction progress.

Example : Increasing sodium ascorbate to 1.0 equiv. in analogous reactions improved yields by 10–15% in related piperazine systems .

What analytical techniques are critical for confirming the structural integrity of this compound derivatives?

Basic Research Question

Multimodal characterization is essential:

- ¹H/¹³C NMR : Distinct shifts for fluorocyclobutyl protons (e.g., δ 2.58–2.72 ppm for N-CH₂ in 1-(2-fluorobenzyl)piperazine) and fluorinated carbons (δ 115–162 ppm) .

- LCMS : Accurate mass determination (e.g., m/z 397.1685 for triazole derivatives) confirms molecular ions .

- Elemental analysis : Validates purity (e.g., C, 60.60% calculated vs. 59.15% observed in 7b) .

How do substituent variations on the piperazine ring affect the biological activity of fluorinated piperazine compounds?

Advanced Research Question

Substituent effects are evaluated through structure-activity relationship (SAR) studies:

- Electron-withdrawing groups : Nitro groups (e.g., 7b, 7c) enhance anticancer activity by increasing electrophilicity and target binding .

- Fluorine position : 3-Fluorocyclobutyl may improve metabolic stability compared to 2-fluorobenzyl derivatives due to reduced CYP450 interactions .

- Docking studies : Molecular docking of 1-(4-fluorobenzyl)piperazine derivatives into tyrosine kinase active sites (e.g., EGFR) revealed hydrophobic interactions with fluorinated moieties .

How can researchers resolve discrepancies in reported anticancer activities of fluorinated piperazine derivatives through experimental design?

Advanced Research Question

Discrepancies arise from variations in assay conditions or substituent effects. Mitigation strategies include:

- Standardized assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (MTT assay, 48–72 hr incubation) .

- Dose-response curves : Compare IC₅₀ values across derivatives (e.g., 7b: IC₅₀ = 12 µM vs. 7c: IC₅₀ = 8 µM) to identify potency trends .

- Docking validation : Correlate in vitro activity with computational binding scores (e.g., ΔG = -9.2 kcal/mol for high-activity derivatives) .

What methodological considerations are essential when designing molecular docking studies for this compound derivatives targeting tyrosine kinases?

Advanced Research Question

Key steps include:

- Protein preparation : Use crystal structures (PDB: 1M17 for EGFR) with resolved active sites .

- Ligand parameterization : Assign charges to the fluorocyclobutyl group using AM1-BCC or DFT methods.

- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å).

Example : Derivatives with 4-nitrophenyl substituents showed improved hydrogen bonding with kinase hinge regions .

How can thermodynamic parameters (ΔH°, ΔS°) inform the stability and reactivity of fluorinated piperazine derivatives under varying temperatures?

Advanced Research Question

Thermodynamic studies via van’t Hoff analysis reveal:

- pKa dependence : Fluorine substituents lower pKa (e.g., ΔpKa = -0.5 for 1-(4-fluorophenyl)piperazine vs. unsubstituted piperazine) due to electron-withdrawing effects .

- ΔH° and ΔS° : For 1-methylpiperazine, ΔH° = 45 kJ/mol and ΔS° = -120 J/mol·K indicate entropy-driven dissociation at higher temperatures .

Application : Adjust reaction pH and temperature (e.g., 313 K) to stabilize protonated intermediates during synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.